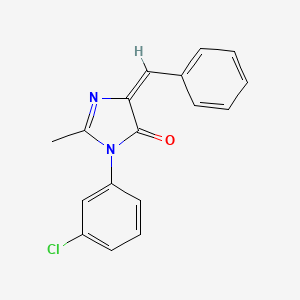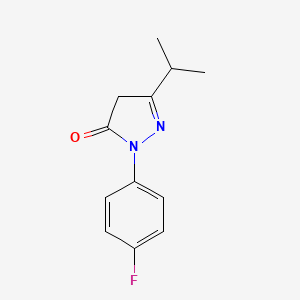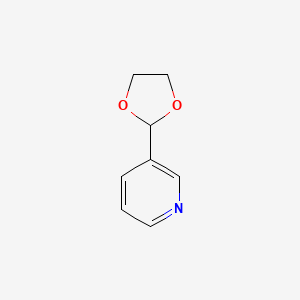
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one (CMPI) is an organic compound belonging to the group of imidazolin-5-ones. It is a white, crystalline solid with a molecular weight of 248.68 g/mol. CMPI is widely used as a building block in organic synthesis and has been studied for its potential applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block in organic synthesis to prepare a range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to prepare novel heterocyclic compounds and as a catalyst in the synthesis of polymers. Additionally, 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been studied for its potential applications in biochemistry and physiology.
Mecanismo De Acción
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been found to act as an inhibitor of the enzyme squalene epoxidase, which is involved in the biosynthesis of cholesterol. Specifically, 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one binds to the active site of the enzyme and inhibits its activity, thus blocking the production of cholesterol.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one can inhibit the growth of several cancer cell lines, including breast, ovarian, and prostate cancer cells. Additionally, 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been found to have anti-inflammatory and antioxidant properties. In animal studies, 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been found to reduce levels of triglycerides and LDL cholesterol, while increasing levels of HDL cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has several advantages and limitations when used in laboratory experiments. One advantage of 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one is that it is relatively inexpensive and easy to synthesize, making it a cost-effective choice for research purposes. Additionally, 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one is chemically stable and can be stored for extended periods of time without significant degradation. However, 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one can be toxic in high doses and should be handled with care. Additionally, 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one is not water soluble and therefore may not be suitable for experiments involving water-soluble compounds.
Direcciones Futuras
There are a variety of potential future directions for research involving 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one. These include further exploration of its potential applications in pharmaceuticals and agrochemicals, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research into 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one’s mechanism of action and its biochemical and physiological effects could lead to the development of more effective drugs and therapies. Finally, further research into the synthesis of 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one could lead to more efficient and cost-effective methods of production.
Métodos De Síntesis
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one can be synthesized in a two-step process. The first step involves the reaction of 3-chloropropiophenone with 2-amino-4-methylpyridine in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, to form the intermediate 3-chloro-2-methyl-4-phenylmethylene-2-imidazolin-5-one. The second step involves the reaction of this intermediate with an alkyl halide, such as ethyl bromide, to form 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one.
Propiedades
IUPAC Name |
(5E)-5-benzylidene-3-(3-chlorophenyl)-2-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-19-16(10-13-6-3-2-4-7-13)17(21)20(12)15-9-5-8-14(18)11-15/h2-11H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYONWCSVWRLRW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)

![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)

